molecular formula C13H11N3O2S B14165101 Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- CAS No. 3458-56-8

Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)-

Cat. No.: B14165101
CAS No.: 3458-56-8
M. Wt: 273.31 g/mol
InChI Key: YUHRRSAMJHVAPN-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor . The presence of the methylsulfonyl group enhances its pharmacological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production of this compound typically employs green synthesis methods such as one-pot “multi-component” reactions, microwave reactions, and solid-phase synthesis . These methods are favored for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of imidazo(1,2-a)pyrimidine, which can be further utilized in drug development and other applications .

Properties

CAS No.

3458-56-8

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C13H11N3O2S/c1-19(17,18)11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3

InChI Key

YUHRRSAMJHVAPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2

Origin of Product

United States

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